molecular formula C22H23N3O4S B2556382 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892979-36-1

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2556382
M. Wt: 425.5
InChI Key: UFIVJSFAVQSCII-UHFFFAOYSA-N
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Description

The compound “2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug synthesis and organic electronics.


Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .


Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Synthesis and Characterization

The compound is related to a class of molecules that have been synthesized and characterized for their structural and chemical properties. These compounds, including thiophene derivatives, play a crucial role in the development of new materials and bioactive molecules. For example, Sailaja Rani Talupur et al. (2021) reported on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides, demonstrating a methodological approach to creating and analyzing compounds with potential bioactivity Talupur, Satheesh, & Chandrasekhar, 2021.

Antimicrobial and Anti-inflammatory Activity

Research has explored the antimicrobial, anti-inflammatory, and analgesic properties of thiophene derivatives, suggesting their potential as therapeutic agents. A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating them as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Heterocyclic Synthesis

The compound is part of a broader group of chemicals used in the synthesis of heterocyclic compounds. These are crucial for developing pharmaceuticals, agrochemicals, and materials. R. Mohareb et al. (2004) explored the synthesis of thiophenylhydrazonoacetates, leading to a variety of nitrogen nucleophiles, demonstrating the versatility of thiophene derivatives in creating bioactive heterocycles Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

Future Directions

The compound has shown potential in improving monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives, a partial structure of the compound, could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-12-6-7-15-16(10-12)30-22(19(15)21(29)23-2)24-20(28)13-4-3-5-14(11-13)25-17(26)8-9-18(25)27/h3-5,11-12H,6-10H2,1-2H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVJSFAVQSCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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